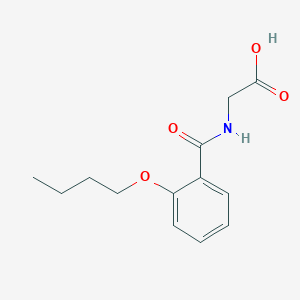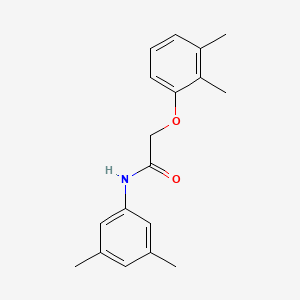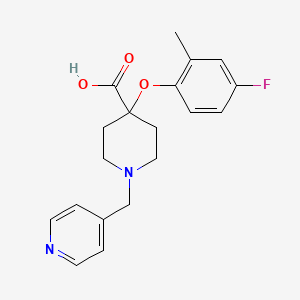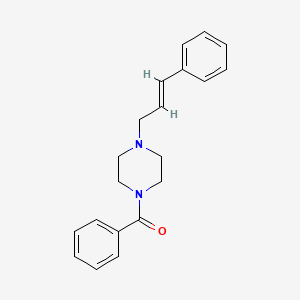![molecular formula C22H35N5O B5569085 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , due to its structural complexity, falls within the realm of heterocyclic chemistry, a branch of chemistry dealing with the synthesis, properties, and applications of these rings. Compounds like it, containing piperazine and pyrimidine moieties, have been widely studied for their pharmacological properties, though the specific request avoids such applications.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from basic heterocyclic frameworks. For instance, compounds with piperazinopyrimidine structures are typically synthesized via nucleophilic attack on substituted pyrimidines or through multicomponent reactions involving amines and other reagents (G. Mattioda et al., 1975; Xiujuan Wu et al., 2000).
Molecular Structure Analysis
Molecular structure analysis typically involves X-ray crystallography or NMR spectroscopy to determine the conformation and stereochemistry of the compound. For compounds with pyrimidine cores, the arrangement of substituents around the core significantly influences its physical and chemical properties (J. Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactions of such compounds often involve interactions at the piperazine or pyrimidine rings. These reactions can include alkylation, acylation, and nucleophilic substitutions, which modify the compound's pharmacological activity and solubility (J. Matsumoto & S. Minami, 1975).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through empirical testing and can be influenced by the compound's molecular structure and substituents (Ahmed E. M. Mekky et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Potency
Synthesis of Pyrimidine Derivatives : Studies have shown the synthesis of novel pyrimidine derivatives with potential pharmacological activities. For instance, research on the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing 1,2,3-triazole moiety indicates the broad interest in pyrimidine chemistry due to their antitrypanosomal activity and other pharmaceutical properties (Abdelriheem et al., 2017).
Anticancer and Anti-inflammatory Activities : Some pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds in medical research (Sondhi et al., 2007). This underscores the relevance of pyrimidine derivatives in developing new therapeutic agents.
Antiviral and Antipsychotic Potential : Research into pyrimidine and piperazine derivatives also points towards their potential in antiviral and antipsychotic therapies. For example, piperazinyl-glutamate-pyrimidines have shown promise as potent P2Y12 antagonists, contributing to the inhibition of platelet aggregation, which is vital in developing antithrombotic agents (Parlow et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O/c1-18-23-20(25-11-5-6-12-25)17-21(24-18)26-13-15-27(16-14-26)22(28)10-9-19-7-3-2-4-8-19/h17,19H,2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNRUNDRHNZBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)


![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)
![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

